N-(4-fluorophenyl)-2-pyrrolidin-1-ylacetamide
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Overview
Description
N-(4-fluorophenyl)-2-pyrrolidin-1-ylacetamide is an organic compound that belongs to the class of amides It features a pyrrolidine ring attached to an acetamide group, with a 4-fluorophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-2-pyrrolidin-1-ylacetamide typically involves the reaction of 4-fluoroaniline with 2-pyrrolidinone in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation methods with catalysts such as palladium on carbon.
Substitution: It can participate in nucleophilic substitution reactions, especially at the fluorophenyl ring, using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(4-fluorophenyl)-2-pyrrolidin-1-ylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of analgesics and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-pyrrolidin-1-ylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- N-(4-fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine
Comparison: N-(4-fluorophenyl)-2-pyrrolidin-1-ylacetamide is unique due to its specific structural features, such as the pyrrolidine ring and the 4-fluorophenyl substituent. These features contribute to its distinct chemical reactivity and potential applications. Compared to similar compounds, it may offer different binding affinities and biological activities, making it a valuable compound for targeted research and development.
Biological Activity
N-(4-fluorophenyl)-2-pyrrolidin-1-ylacetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevance in medicinal chemistry, supported by research findings and data tables.
Chemical Structure and Properties
This compound features a fluorophenyl group attached to a pyrrolidine ring via an acetamide linkage. The presence of the fluorine atom is significant as it can enhance the compound's lipophilicity and influence its biological interactions.
1. Antioxidant Properties
Research indicates that compounds similar to this compound may exhibit antioxidant properties . This activity helps in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
2. Neurotransmitter Reuptake Inhibition
Analogous compounds have been shown to inhibit the reuptake of neurotransmitters such as dopamine and norepinephrine. For instance, studies on related pyrrolidine derivatives demonstrate their potency in inhibiting dopamine transporter (DAT) activity, suggesting a potential application in treating mood disorders and attention deficit hyperactivity disorder (ADHD) .
Compound | DAT Inhibition (IC50, nM) | NET Inhibition (IC50, nM) |
---|---|---|
This compound | TBD | TBD |
Pyrovalerone | 16.3 | 37.8 |
3,4-Dichlorophenyl analog | 11.5 | 37.8 |
3. Anti-inflammatory Effects
Pyrimidine derivatives have shown anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the inflammatory process. Compounds with similar structures have demonstrated significant inhibition of these enzymes, indicating that this compound may also possess anti-inflammatory properties .
Case Studies and Research Findings
Several studies have evaluated the biological activity of compounds related to this compound:
- Study on Pyrrole Derivatives : A study highlighted that pyrrole-containing compounds exhibited antibacterial activity against various strains, including Staphylococcus aureus, with minimal inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL . This suggests that derivatives of this compound could be explored for similar antibacterial applications.
- Neuropharmacological Evaluation : Another investigation into related pyrrolidine analogs revealed their effectiveness in modulating neurotransmitter levels, providing insights into their potential use as therapeutic agents for psychiatric conditions .
Safety and Toxicology
While specific toxicity data for this compound is limited, general safety assessments of similar compounds suggest that careful evaluation is necessary to determine their safety profiles. The presence of fluorine may impact metabolic pathways and toxicity .
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-pyrrolidin-1-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O/c13-10-3-5-11(6-4-10)14-12(16)9-15-7-1-2-8-15/h3-6H,1-2,7-9H2,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHKVJOCQINJLO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(=O)NC2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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